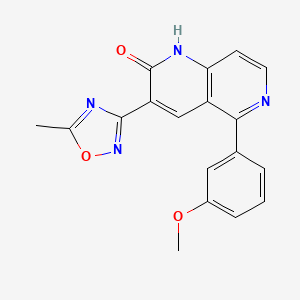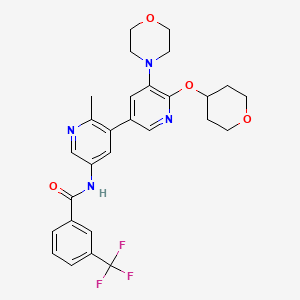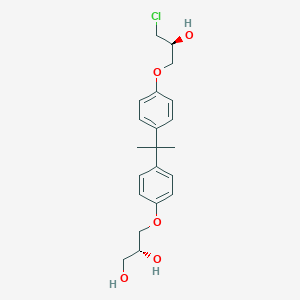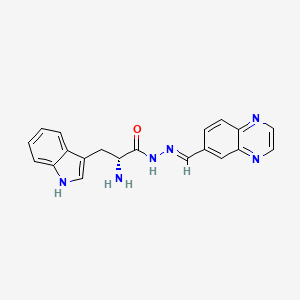
Rhosin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhosin is a small-molecule inhibitor specifically targeting the RhoA subfamily of Rho GTPases. It binds to RhoA and inhibits its interaction with guanine nucleotide exchange factors, thereby blocking the activation of RhoA. This compound has shown significant potential in modulating platelet activity and has been studied for its antiplatelet and antimetastatic properties .
准备方法
Synthetic Routes and Reaction Conditions: Rhosin is synthesized through a series of chemical reactions involving the attachment of a quinoline group to hydrazine at the 4-position, with halogen substituents at the 7- or 8-position. The synthesis involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions .
Industrial Production Methods: The industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific solvents, catalysts, and temperature control to facilitate the reactions efficiently .
化学反应分析
Types of Reactions: Rhosin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions to yield reduced forms.
Substitution: this compound can participate in substitution reactions where specific substituents are replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include various derivatives of this compound with altered functional groups, which can exhibit different biological activities .
科学研究应用
Rhosin has been extensively studied for its applications in various fields:
Chemistry: Used as a tool compound to study the role of RhoA in cellular processes.
Biology: Investigated for its effects on cell migration, adhesion, and cytoskeletal dynamics.
Medicine: Explored as a potential therapeutic agent for preventing platelet aggregation and metastasis in cancer.
作用机制
Rhosin exerts its effects by binding directly to RhoA with micromolar affinity at a surface groove essential for guanine nucleotide exchange factor recognition. This binding blocks the guanine nucleotide exchange factor-mediated guanosine triphosphate loading to RhoA, thereby inhibiting RhoA activation. This inhibition leads to reduced platelet spreading on fibrinogen and thrombin-induced platelet aggregation, mimicking the effects of RhoA genetic deletion .
相似化合物的比较
G04: An analog of Rhosin with similar inhibitory effects on RhoA.
S-G04: The S-enantiomer of G04, which is significantly more potent than R-G04 in inhibiting RhoA activation and platelet aggregation
Uniqueness: this compound is unique due to its specific binding to RhoA and its reversible inhibitory effects on platelet activation. Unlike other antiplatelet agents, this compound’s effects are reversible, making it a promising candidate for therapeutic applications with reduced risk of hemorrhage .
属性
IUPAC Name |
(2R)-2-amino-3-(1H-indol-3-yl)-N-[(E)-quinoxalin-6-ylmethylideneamino]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c21-16(10-14-12-24-17-4-2-1-3-15(14)17)20(27)26-25-11-13-5-6-18-19(9-13)23-8-7-22-18/h1-9,11-12,16,24H,10,21H2,(H,26,27)/b25-11+/t16-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGYHLIHEFHCMPP-FVWOBLMASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NN=CC3=CC4=NC=CN=C4C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@H](C(=O)N/N=C/C3=CC4=NC=CN=C4C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
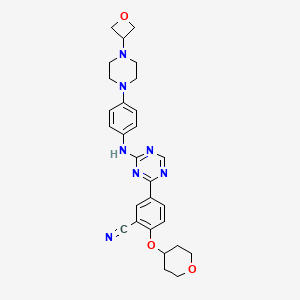
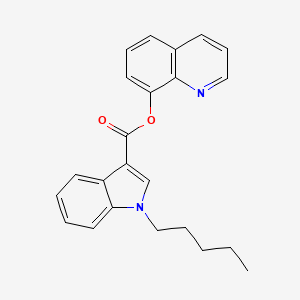
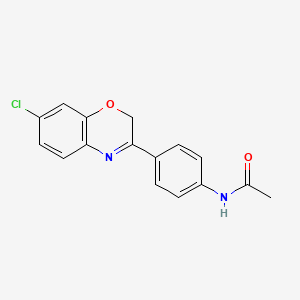
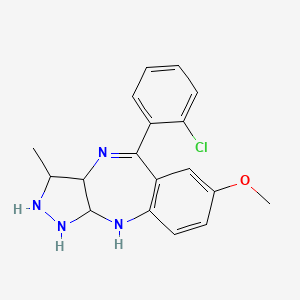
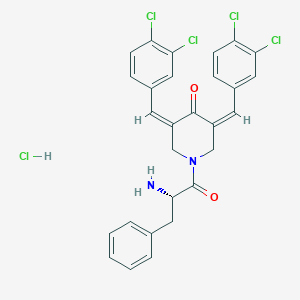
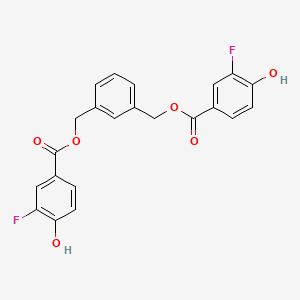

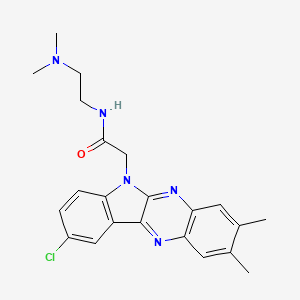
![4-[2-amino-5-[4-[(dimethylamino)methyl]thiophen-2-yl]pyridin-3-yl]-2-[(Z)-5,5,5-trifluoropent-3-en-2-yl]oxybenzamide](/img/structure/B610405.png)
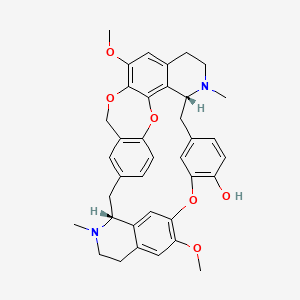
![5-(3,3-Dimethylbut-1-ynyl)-3-[[4-hydroxy-4-(oxolan-3-yloxymethyl)cyclohexyl]-(4-methylcyclohex-3-ene-1-carbonyl)amino]thiophene-2-carboxylic acid](/img/structure/B610407.png)
